molecular formula C3H4ClN3 B1466273 5-Chloro-1H-pyrazol-3-amine CAS No. 916211-79-5

5-Chloro-1H-pyrazol-3-amine

Cat. No. B1466273
CAS RN: 916211-79-5
M. Wt: 117.54 g/mol
InChI Key: HLMGWUFWDSUGRU-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C3H4ClN3 . It is used for industrial purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact mass of the molecule is 83.048347 .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 and a boiling point of 334.5±15.0 °C at 760 mmHg . The molecule has a flash point of 182.6±7.6 °C .

Scientific Research Applications

Synthesis of Pyrazole Compounds 5-Chloro-1H-pyrazol-3-amine has been utilized as a precursor or intermediate in the synthesis of various pyrazole compounds. For example, Yang Yun-shang (2010) described the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a multi-step process involving hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination with thionyl chloride and amidation with cyclic amine (Yang Yun-shang, 2010). Similarly, Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt to produce main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles, indicating the versatility of this class of compounds in synthesizing various heterocyclic structures (Koyioni et al., 2014).

Structural Studies Structural studies of pyrazole compounds have revealed their complex nature. For instance, Abdel-Wahab et al. (2013) analyzed the structure of 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and found that the pyrazole ring adopts an envelope conformation, and the molecular structure involves intricate hydrogen bonding, leading to a supramolecular chain formation (Abdel-Wahab et al., 2013).

Biological Activities Pyrazole compounds derived from this compound have been reported to exhibit various biological activities. For instance, Xiao et al. (2015) designed and synthesized novel pyrazole amide derivatives that exhibited promising activity against the tobacco mosaic virus (Xiao et al., 2015). Furthermore, Chaudhry et al. (2017) synthesized a series of novel pyrazolylpyridazine amines that showed moderate in vitro yeast α-glucosidase inhibition, indicating the potential therapeutic applications of these compounds (Chaudhry et al., 2017).

Safety and Hazards

The safety data sheet for 5-Chloro-1H-pyrazol-3-amine suggests that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

The future directions for 5-Chloro-1H-pyrazol-3-amine and other pyrazole derivatives involve finding new and improved applications in various fields of science . Synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .

properties

IUPAC Name

5-chloro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMGWUFWDSUGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916211-79-5
Record name 3-chloro-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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